molecular formula C6H15NO2S B8785811 N-(tert-butyl)ethanesulfonamide CAS No. 89556-99-0

N-(tert-butyl)ethanesulfonamide

Cat. No.: B8785811
CAS No.: 89556-99-0
M. Wt: 165.26 g/mol
InChI Key: RWGDUNGZBOXVSB-UHFFFAOYSA-N
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Description

N-(tert-butyl)ethanesulfonamide is a chemical compound with the molecular formula C6H15NO2S. It is known for its unique structural properties and is widely used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)ethanesulfonamide typically involves the reaction of ethanesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(tert-butyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-butyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Similar in structure but with a methyl group instead of an ethyl group.

    Benzenesulfonamide: Contains a benzene ring instead of an ethyl group.

    Tosylamide: A derivative of benzenesulfonamide with a toluene group.

Uniqueness

N-(tert-butyl)ethanesulfonamide is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its analogs.

Properties

CAS No.

89556-99-0

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N-tert-butylethanesulfonamide

InChI

InChI=1S/C6H15NO2S/c1-5-10(8,9)7-6(2,3)4/h7H,5H2,1-4H3

InChI Key

RWGDUNGZBOXVSB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(C)(C)C

Origin of Product

United States

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